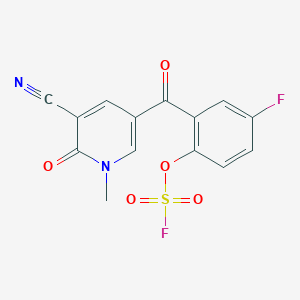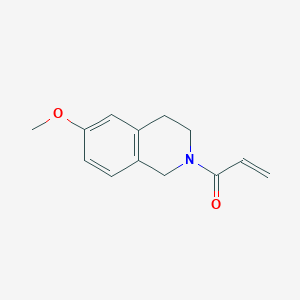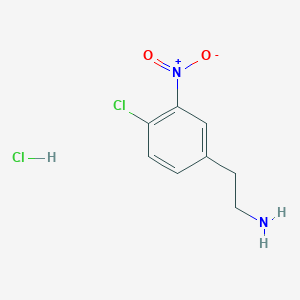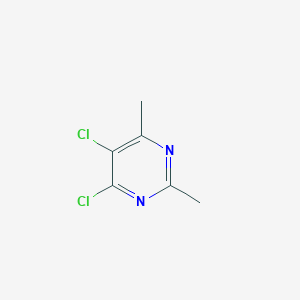
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine, commonly known as CF3DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CF3DPA is a heterocyclic compound that belongs to the pyridine family and contains a cyano group, a methyl group, and a fluorosulfonyloxybenzoyl group.
Mécanisme D'action
The mechanism of action of CF3DPA is not fully understood. However, it is believed that CF3DPA exerts its biological activity by interacting with specific enzymes or receptors. In the case of anticancer activity, CF3DPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CF3DPA has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CF3DPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CF3DPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. CF3DPA has also been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
CF3DPA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of more complex molecules. CF3DPA-based MOFs have shown high selectivity and efficiency in gas separation and catalytic reactions. CF3DPA can also be used as a fluorescent probe for the detection of metal ions in aqueous solutions.
However, CF3DPA also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. The synthesis of CF3DPA requires the use of hazardous chemicals such as trifluoromethanesulfonyl chloride, which can pose a safety risk to researchers.
Orientations Futures
For the study of CF3DPA include further optimization of CF3DPA-based MOFs and modification of CF3DPA for improved fluorescence properties.
Méthodes De Synthèse
The synthesis of CF3DPA involves the reaction of 2-cyano-5-(5-fluoro-2-hydroxybenzoyl)-1-methylpyridine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at low temperature and yields CF3DPA as a white solid. The purity of the compound can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
CF3DPA has shown potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, CF3DPA has been studied for its anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. CF3DPA has also been studied for its antibacterial and antifungal activity.
In material science, CF3DPA has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. CF3DPA-based MOFs have shown high selectivity and efficiency in gas separation and catalytic reactions.
In analytical chemistry, CF3DPA has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. The complex formed between CF3DPA and metal ions exhibits strong fluorescence, which can be used for the quantitative determination of metal ions in aqueous solutions.
Propriétés
IUPAC Name |
3-cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O5S/c1-18-7-9(4-8(6-17)14(18)20)13(19)11-5-10(15)2-3-12(11)23-24(16,21)22/h2-5,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYREOVBKHZAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2364226.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364227.png)
![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2364229.png)


![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)

![Bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2364239.png)

![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2364245.png)
![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)
![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)